Isoform Selectivity Profile: BG47 is an HDAC1/2-Selective Probe, in Contrast to the Broader Class I Profile of BG14
In a biochemical assay measuring the deacetylation of a synthetic acetyl-lysine tripeptide substrate based on histone H4 Lysine 12, BG47 (and its close analog BG48) exhibited light-dependent inhibition of HDAC1 and HDAC2 but showed no detectable inhibition of HDAC3 in either the presence or absence of 470 nm blue light. By contrast, the COMET probe BG14 potently inhibited HDAC3 in a light-dependent fashion under identical conditions. This discrimination demonstrates BG47's refined selectivity for HDAC1/2 over HDAC3. The reference HDAC inhibitors CI-994 and MS-275, which lack both selectivity and photochromic control, served as baseline comparators and showed no light-dependent differential activity [1].
| Evidence Dimension | HDAC Isoform Selectivity upon Light Activation |
|---|---|
| Target Compound Data | BG47: Active against HDAC1 and HDAC2; Inactive against HDAC3 (no inhibition detected in light or dark conditions). |
| Comparator Or Baseline | BG14: Active against HDAC1, HDAC2, and HDAC3 (light-dependent inhibition observed for all three isoforms). CI-994 and MS-275: No light-dependent activity, non-selective Class I inhibition. |
| Quantified Difference | Qualitative difference: BG47 demonstrated zero residual HDAC3 activity, while BG14 showed potent, photochromic HDAC3 inhibition. |
| Conditions | Recombinant human HDAC1, HDAC2, HDAC3; tripeptide substrate assay; 470 nm LED illumination vs. dark [1]. |
Why This Matters
For studies dissecting HDAC1/2-specific biology without confounding signals from HDAC3 modulation, BG47 is the only COMET probe providing this level of selectivity, preventing off-target transcriptomic effects linked to HDAC3.
- [1] Reis SA, Ghosh B, Hendricks JA, Szantai-Kis DM, Törk L, Ross KN, Lamb J, Read-Button W, Mazitschek R, Haggarty SJ. Light-controlled modulation of gene expression by chemical optoepigenetic probes. Nat Chem Biol. 2016 May;12(5):317-23. (Fig. 2d,e,f). View Source
